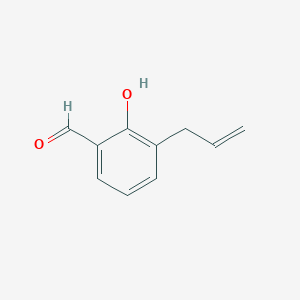

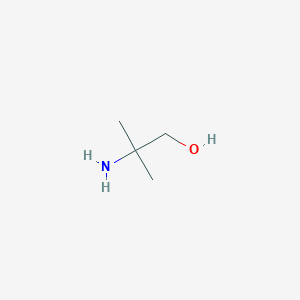

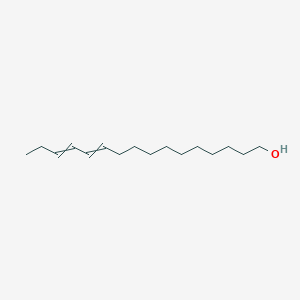

![molecular formula C41H47N4O8P B013534 3-[[(2R,3S,5R)-2-[[bis(4-甲氧基苯基)-苯甲氧基]甲基]-5-(5-乙炔基-2,4-二氧代嘧啶-1-基)氧杂环戊烷-3-基]氧基-[二(丙-2-基)氨基]膦酰基]氧基丙腈 CAS No. 615288-66-9](/img/structure/B13534.png)

3-[[(2R,3S,5R)-2-[[bis(4-甲氧基苯基)-苯甲氧基]甲基]-5-(5-乙炔基-2,4-二氧代嘧啶-1-基)氧杂环戊烷-3-基]氧基-[二(丙-2-基)氨基]膦酰基]氧基丙腈

描述

Phosphoramidite used to replace thymidine residues in oligonucleotides, for duplex stabilization.

科学研究应用

寡核苷酸合成

5-Ethynyl-dU-CEP 被用作功能性磷酰胺,在标准固相合成条件下将点击手柄普遍引入寡核苷酸(5'内部和3'末端) .

与叠氮化物功能化部分的缀合

寡核苷酸(RNA、PNA、DNA)合成后,可以使用铜催化的点击反应将其高效缀合到叠氮化物功能化的部分,例如荧光染料叠氮化物和叠氮化物氨基酸 .

高度修饰的寡核苷酸的合成

与 5-Ethynyl dU CEP 相比,TIPS-5-EdU CEP 允许无副产物合成高度修饰的寡核苷酸(>10 种修饰) .

用芳基乙炔进行铜催化的偶联

5-Ethynyl-dU-CEP 中的乙炔基可在铜催化的偶联中与带有蒽醌、生物素或荧光素附体的芳基乙炔一起使用 .

含蒽醌的核酸的合成

钯催化的乙炔基-dU-含寡核苷酸与 2-碘蒽醌的交叉偶联提供了含蒽醌的核酸,可用于 DNA 的电化学应用 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0

作用机制

Target of Action

5-Ethynyl-dU-CEP, also known as 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is primarily used in oligonucleotide synthesis . The compound’s primary targets are the nucleic acids in the DNA sequence where it is incorporated .

Mode of Action

5-Ethynyl-dU-CEP offers convenient click conjugation with an azide to generate a label rigidly attached to one of the oligonucleotide bases . This compound interacts with its targets by being incorporated into the DNA sequence during the synthesis process . Once incorporated, it can undergo a click reaction with an azide to form a stable triazole ring .

Biochemical Pathways

The biochemical pathway primarily affected by 5-Ethynyl-dU-CEP is the DNA synthesis pathway. During oligonucleotide synthesis, this compound is incorporated into the DNA sequence . Post-synthesis, it can undergo a click reaction with an azide, leading to the formation of a stable triazole ring . This modification can be used for various applications, including DNA labeling and bioconjugation .

Pharmacokinetics

It is known that the compound is used in oligonucleotide synthesis and is incorporated into the dna sequence . The compound’s ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The result of the action of 5-Ethynyl-dU-CEP is the incorporation of a modifiable ethynyl group into the DNA sequence . This allows for subsequent click reactions with azides, leading to the formation of a stable triazole ring . This modification can be used for various applications, including DNA labeling and bioconjugation .

Action Environment

The action of 5-Ethynyl-dU-CEP is influenced by the conditions of the oligonucleotide synthesis process . The compound is subject to base-catalyzed hydration during cleavage and deprotection, especially when using a strong base or heat . Therefore, mild deprotection conditions are necessary when using 5-Ethynyl-dU-CEP to prevent this side reaction .

生化分析

Biochemical Properties

5-Ethynyl-dU-CEP plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It is used to introduce click handles universally (5′ internal and 3′ end) into oligonucleotides under standard conditions for solid phase synthesis . The compound can be efficiently conjugated using a copper-catalyzed click reaction to azide functionalized moieties such as fluorescent dye azides and azido amino acids .

Cellular Effects

In cellular processes, 5-Ethynyl-dU-CEP influences cell function by being incorporated into actively dividing cells . It penetrates the cell membranes and is intracellularly phosphorylated to triphosphate (dUeTP), which serves as a substrate for incorporation of 5-Ethynyl-dU-CEP into genomic DNA . This process can be visualized using fluorescent staining through CuAAC reactions .

Molecular Mechanism

At the molecular level, 5-Ethynyl-dU-CEP exerts its effects through binding interactions with biomolecules and changes in gene expression. The compound is subject to base-catalyzed hydration during cleavage and deprotection, especially when using a strong base or heat . Protecting the 5-ethynyl group with a triisopropylsilyl (TIPS) protecting group prevents acid or base catalyzed hydration during oligonucleotide synthesis and workup .

Dosage Effects in Animal Models

The effects of 5-Ethynyl-dU-CEP vary with different dosages in animal models

Metabolic Pathways

5-Ethynyl-dU-CEP is involved in metabolic pathways related to the synthesis of oligonucleotides . It is intracellularly phosphorylated to triphosphate (dUeTP), which serves as a substrate for incorporation into genomic DNA

属性

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,26,28-29,36-38H,12,24-25,27H2,2-7H3,(H,43,46,47)/t36-,37+,38+,54?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBKGWARVNCVEK-VPJZQFIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

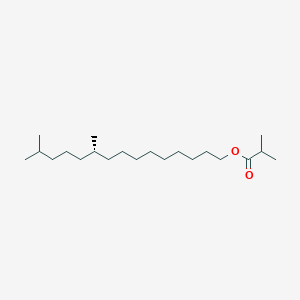

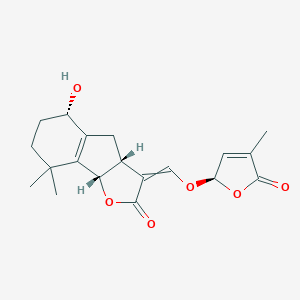

![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)

![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)